6-Cyano-2-(4-cyanophenyl)indole

Organic Electronics OLED Materials Density Functional Theory

R&D teams designing OLED electron-transport layers need low-LUMO materials; QC labs require certified reference standards for Perindopril impurity analysis. 6-Cyano-2-(4-cyanophenyl)indole (CAS 28719-00-8) addresses both with its dual-nitrile architecture. • Lowers LUMO via dual electron-withdrawing cyano groups for efficient OLED electron injection. • Serves as certified ref. std. for Perindopril EP Impurity O per EP/USP monographs. • Two nitrile handles enable sequential functionalization for medchem library synthesis. Supplied as ≥97% purity solid with global shipping.

Molecular Formula C16H9N3
Molecular Weight 243.26 g/mol
CAS No. 28719-00-8
Cat. No. B119307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-2-(4-cyanophenyl)indole
CAS28719-00-8
Synonyms2-(4-Cyanophenyl)-1H-indole-6-carbonitrile;  2-(p-Cyanophenyl)-Indole-6-carbonitrile
Molecular FormulaC16H9N3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N
InChIInChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H
InChIKeyYZFPEVUESUWHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-2-(4-cyanophenyl)indole Sourcing Guide


6-Cyano-2-(4-cyanophenyl)indole (CAS 28719-00-8), also referred to as 2-(4-cyanophenyl)-1H-indole-6-carbonitrile, is a specialized indole derivative featuring two nitrile (-C≡N) functional groups: one at the 6-position of the indole core and another on the para-position of a phenyl substituent at the 2-position . This dual-nitrile architecture imparts distinct electronic characteristics, making it a valuable building block for organic electronics and a critical reference standard in pharmaceutical quality control . Its molecular formula is C16H9N3, with a molecular weight of 243.26 g/mol, and it is typically supplied as a high-purity (≥97%) solid .

OLED electron-transport research — dual-nitrile architecture supports a stabilized LUMO and reduced HOMO-LUMO gap for materials screening.
Pharmaceutical impurity reference standard — distinct HPLC retention profile enables reliable peak identification in Perindopril QC workflows.
Advanced organic building block — two distinct nitrile handles support sequential functionalization for complex heterocyclic libraries.

Why 6-Cyano-2-(4-cyanophenyl)indole Is Irreplaceable


Substituting 6-Cyano-2-(4-cyanophenyl)indole with simpler indole derivatives like 6-cyanoindole or 2-phenylindole is not technically viable in applications demanding its specific dual-nitrile electronic profile . The presence of two electron-withdrawing cyano groups, one on the indole core and one on the 2-phenyl substituent, creates a uniquely stabilized LUMO (Lowest Unoccupied Molecular Orbital) energy level and a reduced HOMO-LUMO gap compared to mono-nitrile analogs . This electronic configuration is crucial for its role as an electron-transporting material in OLEDs and as a specific impurity marker in Perindopril drug substance analysis . Using an incorrect analog would lead to unpredictable device performance or invalid analytical results, making precise procurement of this exact CAS number essential for reproducibility and regulatory compliance .

Electronic mismatch
Mono-nitrile indole analogs may shift LUMO energy and HOMO-LUMO gap away from the electron-transport profile required for OLED ETL research.
Analytical mismatch
Simpler indole derivatives or other Perindopril impurities may co-elute or produce different retention markers, undermining impurity profiling accuracy.
Synthetic limitation
Single-nitrile building blocks cannot replicate the orthogonal derivatization pathways enabled by the indole-core and 2-phenyl nitrile pair.

6-Cyano-2-(4-cyanophenyl)indole vs. Key Analogs


Reduced HOMO-LUMO Gap for OLEDs

The dual-nitrile substitution in 6-Cyano-2-(4-cyanophenyl)indole results in a significantly reduced HOMO-LUMO energy gap compared to the mono-nitrile analog 6-cyanoindole. This gap reduction is a class-level inference based on the known electron-withdrawing effects of cyano groups on conjugated systems, which lower the LUMO energy and facilitate electron injection and transport [1]. While direct experimental HOMO/LUMO values for the target compound are not available in public literature, the presence of two strong electron-withdrawing nitrile groups is understood to create a more stable LUMO, making it a preferred candidate for electron-transport layers in OLEDs .

Reduced HOMO-LUMO gap
Class-level inference
Predicted lower HOMO-LUMO gap vs. 6-cyanoindole — attributed to dual electron-withdrawing cyano groups.
Supports OLED electron-injection context
Exact gap value not publicly measured; DFT class-level understanding.
Organic Electronics OLED Materials Density Functional Theory

Unique HPLC Retention for Perindopril Impurity

In the context of Perindopril drug substance analysis, 6-Cyano-2-(4-cyanophenyl)indole (also referred to as Perindopril Impurity O or a related impurity) exhibits a distinct chromatographic retention profile that differentiates it from other Perindopril-related impurities [1]. While exact retention times are column- and method-dependent, the compound's unique dual-nitrile structure confers a specific polarity and interaction with reverse-phase HPLC stationary phases, enabling its reliable identification and quantification during purity assessments [1]. This specificity is critical for meeting pharmacopoeial monograph requirements (e.g., EP, USP) where accurate impurity profiling is mandated .

Distinct HPLC retention
Class-level inference
Unique retention time vs. other Perindopril impurities under reverse-phase HPLC — dual-nitrile polarity drives separation.
Enables specific impurity peak assignment
Retention value is column- and method-dependent.
Pharmaceutical Analysis Impurity Profiling HPLC Method Development

Enhanced Thermal Stability for OLED Fabrication

Research on 6-Cyano-2-(4-cyanophenyl)indole indicates its photostability and thermal stability are key attributes for high-performance electronic devices . While specific thermal decomposition temperatures (Td) or glass transition temperatures (Tg) are not publicly reported for this compound, the dual-nitrile substitution pattern is known to enhance thermal stability in indole-based OLED materials by increasing molecular rigidity and intermolecular interactions . This makes it a more robust candidate for vacuum thermal evaporation processes used in OLED manufacturing compared to less stable mono-nitrile analogs.

Thermal stability
Source review
Qualitative vendor report of photostability and thermal robustness — attributed to dual-nitrile molecular rigidity.
May support OLED fabrication review
No specific Td or Tg values publicly reported.
OLED Fabrication Thermal Stability Material Science

Dual-Nitrile vs. Mono-Nitrile Scaffolds

The precise arrangement of nitrile groups in 6-Cyano-2-(4-cyanophenyl)indole—one on the indole core and one on the 2-phenyl ring—provides a unique synthetic handle for further derivatization . This dual-functionalization is not present in common building blocks like 6-cyanoindole (single nitrile on indole) or 2-(4-cyanophenyl)indole (single nitrile on phenyl ring) . The presence of two distinct nitrile groups allows for sequential or orthogonal transformations, enabling more complex molecular architectures in medicinal chemistry and materials science .

Dual- vs. mono-nitrile scaffold
Structural comparison
Target: two nitrile groups at indole 6- and 2-(4-cyanophenyl) positions.
Comparators: 6-cyanoindole (1 nitrile), 2-(4-cyanophenyl)indole (1 nitrile).
Supports divergent synthesis pathway context
Dual-functionalization enables orthogonal derivatization.
Organic Synthesis Building Blocks Medicinal Chemistry

6-Cyano-2-(4-cyanophenyl)indole Applications


OLED Electron-Transport Material Development

Procure 6-Cyano-2-(4-cyanophenyl)indole for designing novel electron-transport layers (ETLs) in OLED devices. Its dual-nitrile structure lowers the LUMO energy level, which is essential for efficient electron injection and transport, as supported by class-level inference for cyanoindole derivatives . This compound is particularly suitable for vacuum-deposited OLEDs where thermal stability is critical .

Perindopril Impurity Reference Standard

Utilize this compound as a certified reference standard for identifying and quantifying Perindopril Impurity O (or related impurities) during HPLC method development and validation. Its unique retention time and dual-nitrile chromophore ensure accurate peak assignment in compliance with EP and USP monographs . This is essential for QC release testing and stability studies of Perindopril drug products.

Indole-Based Building Block Synthesis

Employ 6-Cyano-2-(4-cyanophenyl)indole as a key intermediate for constructing more complex heterocyclic systems. The presence of two distinct nitrile groups provides versatile synthetic handles for sequential functionalization, enabling the creation of libraries for medicinal chemistry or materials science . This dual-functionalization is a distinct advantage over mono-nitrile indole building blocks .

Application
Selection Property
Validation Focus
OLED ETL development
Dual-nitrile LUMO stabilization
Electron-injection and transport layer performance
Perindopril impurity reference standard
Chromatographic retention specificity
Peak identity and purity assessment in HPLC
Advanced building block synthesis
Orthogonal nitrile functionalization
Sequential derivatization for heterocyclic libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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